molecular formula C12H12N2O5 B392234 2-(2'-oxo-2',3'-dihydro-spiro[1,3-dioxolane-2,3'-(1'H)-indol]-1'-yl)-N-hydroxyacetamide CAS No. 340690-75-7

2-(2'-oxo-2',3'-dihydro-spiro[1,3-dioxolane-2,3'-(1'H)-indol]-1'-yl)-N-hydroxyacetamide

Cat. No.: B392234
CAS No.: 340690-75-7
M. Wt: 264.23g/mol
InChI Key: NWVVXVALUSQYLV-UHFFFAOYSA-N
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Description

N-hydroxy-2-(2’-oxospiro[1,3-dioxolane-2,3’-indole]-1’-yl)acetamide is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by having two rings sharing a single atom, which imparts unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-2-(2’-oxospiro[1,3-dioxolane-2,3’-indole]-1’-yl)acetamide typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of indole derivatives with dioxolane compounds under acidic or basic conditions to form the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-(2’-oxospiro[1,3-dioxolane-2,3’-indole]-1’-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-hydroxy-2-(2’-oxospiro[1,3-dioxolane-2,3’-indole]-1’-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in inhibiting HDACs, which are involved in gene expression regulation.

    Medicine: Potential therapeutic agent for treating cancer and other diseases by modulating gene expression.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The compound exerts its effects primarily through the inhibition of HDACs. By binding to the active site of these enzymes, it prevents the deacetylation of histone proteins, leading to changes in gene expression. This mechanism is particularly relevant in cancer therapy, where the regulation of gene expression can inhibit the growth of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxy-2-(2’-oxospiro[1,3-dioxolane-2,3’-indole]-1’-yl)acetamide is unique due to its specific spirocyclic structure combined with the N-hydroxyacetamide group, which imparts distinct chemical and biological properties. Its potent HDAC inhibitory activity sets it apart from other similar compounds .

Properties

CAS No.

340690-75-7

Molecular Formula

C12H12N2O5

Molecular Weight

264.23g/mol

IUPAC Name

N-hydroxy-2-(2'-oxospiro[1,3-dioxolane-2,3'-indole]-1'-yl)acetamide

InChI

InChI=1S/C12H12N2O5/c15-10(13-17)7-14-9-4-2-1-3-8(9)12(11(14)16)18-5-6-19-12/h1-4,17H,5-7H2,(H,13,15)

InChI Key

NWVVXVALUSQYLV-UHFFFAOYSA-N

SMILES

C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)NO

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)NO

Origin of Product

United States

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